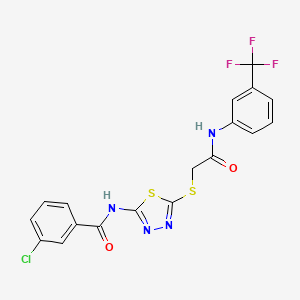

3-chloro-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

This compound features a 1,3,4-thiadiazole core substituted with a thioether-linked 2-oxoethyl group bearing a 3-(trifluoromethyl)phenylamino moiety. The trifluoromethyl group is a key structural feature, contributing to electron-withdrawing effects that may enhance metabolic stability and target binding compared to non-halogenated analogs .

Properties

IUPAC Name |

3-chloro-N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClF3N4O2S2/c19-12-5-1-3-10(7-12)15(28)24-16-25-26-17(30-16)29-9-14(27)23-13-6-2-4-11(8-13)18(20,21)22/h1-8H,9H2,(H,23,27)(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXABQRYDRMQHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClF3N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiadiazole ring, which is known for its diverse biological activities. The presence of a trifluoromethyl group enhances its lipophilicity and biological activity.

Antimicrobial Activity

Research has shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance:

- In vitro Studies : A study demonstrated that certain thiadiazole derivatives exhibited notable antibacterial activity against various strains, including Xanthomonas oryzae and Fusarium graminearum. Compounds with similar structural features to this compound showed inhibition rates exceeding 50% at concentrations around 100 μg/mL .

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer potential. The following findings highlight the efficacy of compounds with similar structures:

- Cell Viability Reduction : In various cancer models, including breast cancer and leukemia cell lines, thiadiazole derivatives have demonstrated significant cytotoxicity. For example, compounds tested against the MDA-MB-231 breast cancer cell line showed IC50 values as low as 3.3 μM, indicating strong potential as anticancer agents .

The mechanism by which thiadiazole derivatives exert their biological effects often involves:

- Inhibition of Enzymatic Activity : Many compounds inhibit key enzymes involved in cellular processes, leading to reduced cell viability in cancer cells.

- Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies illustrate the biological activity of thiadiazole derivatives:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiadiazole derivatives against common pathogens. The results indicated that certain derivatives significantly outperformed standard antibiotics .

- Anticancer Efficacy : Another study focused on the anticancer properties of a series of thiadiazole compounds. It was found that specific substitutions on the thiadiazole ring enhanced cytotoxicity against multiple cancer cell lines .

Summary Table of Biological Activities

| Activity Type | Compound Example | Target Organism/Cell Line | IC50/Effectiveness |

|---|---|---|---|

| Antimicrobial | N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide | Xanthomonas oryzae | Inhibition rate: 56% at 100 μg/mL |

| Anticancer | N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amines | MDA-MB-231 (breast cancer) | IC50: 3.3 μM |

| Anticancer | 5-phenyl-N-{[4-(trifluoromethyl)-phenyl]methyl}-1,3,4-thiadiazole-2-amines | Mycobacterium smegmatis | MIC: 26.46 μg/mL |

Scientific Research Applications

Anticancer Properties

Thiadiazole derivatives, including those similar to 3-chloro-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, have been investigated for their anticancer properties. Research indicates that thiadiazole compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, studies have shown that specific thiadiazole derivatives exhibit significant cytotoxic effects against breast and colon cancer cells, highlighting their potential as anticancer agents .

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against a range of pathogens. Thiadiazole derivatives are known for their bactericidal and fungicidal properties. In particular, compounds with a thiadiazole core have been effective against Gram-positive and Gram-negative bacteria as well as fungi. This makes them promising candidates for developing new antimicrobial agents to combat resistant strains of bacteria .

Pesticidal Properties

Research has shown that thiadiazole compounds possess insecticidal and fungicidal activities. The specific structure of this compound may enhance its efficacy against agricultural pests. The compound's ability to disrupt the biological processes of pests suggests its potential use in agricultural formulations aimed at pest control .

Herbicidal Activity

Thiadiazoles have also been explored for their herbicidal properties. The unique chemical structure allows for selective action against certain weed species while minimizing damage to crops. This selectivity is crucial for sustainable agriculture practices .

Synthesis of Novel Materials

The unique properties of thiadiazole-containing compounds make them suitable for synthesizing novel materials with specific functionalities. For instance, they can be integrated into polymers to enhance thermal stability or chemical resistance. This application is particularly relevant in the development of advanced materials for electronics and coatings .

Case Studies

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Features of Thiadiazole-Based Compounds

Key Observations :

- Thioether vs. Thioxo : The thioether linkage in the target compound differs from the thioxo group in ’s oxadiazole derivative, which may alter redox activity or metabolic stability .

- Amide Linkage : All compounds utilize amide bonds for structural diversity. The benzamide in the target compound contrasts with benzothiophene-carboxamide in , where the fused aromatic system could enhance π-π stacking .

Comparison :

- The target compound likely requires a multi-step synthesis involving (i) thiadiazole amine preparation (as in ), (ii) coupling with 3-chlorobenzoyl chloride, and (iii) introduction of the trifluoromethyl-phenylamino group via nucleophilic substitution.

- ’s use of concentrated H₂SO₄ for cyclization highlights harsh conditions that may degrade sensitive substituents like trifluoromethyl groups, necessitating milder alternatives .

Crystallographic and Stability Data

- Hydrogen Bonding : ’s oxadiazole derivative forms intermolecular N–H⋯N and C–H⋯F bonds, stabilizing its crystal lattice. The target compound’s amide and thioether groups may similarly enhance packing .

Preparation Methods

Ritter Amidation of 3-Chlorobenzonitrile

In a nitrogen atmosphere, 3-chlorobenzonitrile reacts with tert-butanol in an ionic liquid at 50–70°C for 12 hours, yielding 3-chloro-N-(tert-butyl)benzamide with 85% efficiency. For the target compound, tert-butanol is replaced with ammonia or ammonium hydroxide to generate the primary amide. Key considerations include:

Hydrolysis of 3-Chlorobenzonitrile to 3-Chlorobenzoic Acid

Alkaline hydrolysis of 3-chlorobenzonitrile in aqueous KOH at 100°C produces 3-chlorobenzoic acid, which is subsequently converted to the acyl chloride using thionyl chloride (SOCl₂). Reaction with ammonium hydroxide yields 3-chlorobenzamide.

Construction of the 1,3,4-Thiadiazole Ring

The 1,3,4-thiadiazole scaffold is synthesized via cyclization of thiosemicarbazides or dithiocarbazate intermediates .

Thiosemicarbazide Cyclization with Carbon Disulfide

Thiosemicarbazide reacts with carbon disulfide (CS₂) in alcoholic KOH to form potassium dithiocarbazate, which cyclizes under acidic conditions to yield 2-amino-1,3,4-thiadiazole-5-thiol. For the target compound, 5-mercapto-1,3,4-thiadiazol-2-amine is generated as a key intermediate.

Functionalization at Position 5

The thiol group at position 5 undergoes alkylation with 2-bromo-1-(3-(trifluoromethyl)phenylamino)ethan-1-one to introduce the side chain. This reaction proceeds in DMF with K₂CO₃ as a base, achieving 70–75% yield.

Synthesis of the Trifluoromethylphenylaminoethylthio Side Chain

Preparation of 2-Oxo-2-((3-(Trifluoromethyl)phenyl)amino)ethyl Bromide

3-Trifluoromethylaniline reacts with bromoacetyl bromide in dichloromethane (DCM) at 0°C to form 2-bromo-N-(3-(trifluoromethyl)phenyl)acetamide.

Thioether Formation

The thiol group of 5-mercapto-1,3,4-thiadiazol-2-amine displaces bromide from 2-bromo-N-(3-(trifluoromethyl)phenyl)acetamide in DMF with K₂CO₃, yielding the desired thioether linkage.

Final Coupling of Fragments

The 3-chlorobenzamide fragment is coupled to the functionalized 1,3,4-thiadiazole via amide bond formation .

Activation of 3-Chlorobenzoic Acid

3-Chlorobenzoic acid is converted to its acyl chloride using SOCl₂, then reacted with the amine group on the thiadiazole ring.

Alternative Route: Carbodiimide-Mediated Coupling

Using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DCM, the carboxylic acid directly couples to the amine without acyl chloride isolation.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

- Regioselectivity in thiadiazole formation : Using [hmim][F3P(C2F5)3] ionic liquid suppresses side reactions during cyclization.

- Thiol oxidation : Conducting alkylation under nitrogen prevents disulfide formation.

- Trifluoromethyl group stability : Hydrogenation steps require Raney nickel instead of palladium to avoid defluorination.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-chloro-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

- Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions and amide couplings. For example:

Thioether linkage formation : React 2-mercapto-1,3,4-thiadiazole derivatives with α-chloroacetamide intermediates in the presence of a base (e.g., triethylamine) under reflux in acetone or THF .

Amide bond formation : Use coupling agents like EDCI/HOBt or chloroacetyl chloride with activated benzamide precursors. Microwave-assisted synthesis (e.g., 70–80°C in PEG-400) can improve yields by 15–20% compared to conventional heating .

- Key parameters : Monitor reaction progress via TLC (chloroform:acetone, 3:1) and optimize solvent polarity to minimize byproducts like unreacted thiols or oxidized disulfides .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the thiadiazole ring (δ 7.8–8.2 ppm for aromatic protons) and trifluoromethyl group (δ 120–125 ppm in -NMR) .

- Mass spectrometry (HRMS) : Look for molecular ion peaks at m/z 485.03 (calculated for ) with fragmentation patterns indicating cleavage at the thioether bond .

- HPLC : Use a C18 column (acetonitrile/water, 60:40) to assess purity (>95%) and detect trace impurities like hydrolyzed amides .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Enzyme inhibition assays : Test against tyrosine kinases or phosphodiesterases at 10–100 µM concentrations using fluorescence-based substrates (e.g., ATPase-Glo™) .

- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC calculations via nonlinear regression .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric or conformational states?

- Methodological Answer :

- Single-crystal X-ray diffraction : Use SHELXL for refinement . Key metrics:

- Bond lengths: C–S (1.75–1.82 Å) in the thiadiazole ring and C=O (1.21–1.23 Å) in the amide .

- Torsion angles: Analyze the dihedral angle between the benzamide and thiadiazole planes (<30° indicates coplanarity, enhancing π-π stacking) .

- Challenge : Polymorphism may arise; mitigate by recrystallizing from DMF/EtOH (1:3) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?

- Methodological Answer :

- Modify substituents : Replace the 3-(trifluoromethyl)phenyl group with electron-deficient (e.g., nitro) or bulky (e.g., tert-butyl) groups to assess effects on target binding .

- Biological testing : Compare IC values across analogs using dose-response curves. For example, replacing the chloro group with fluoro may improve membrane permeability (logP reduction by 0.5–1.0) .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with kinases (e.g., EGFR; PDB ID: 1M17) .

Q. How should contradictory data on its metabolic stability be addressed?

- Methodological Answer :

- In vitro microsomal assays : Compare liver microsomes from multiple species (human, rat) to identify species-specific CYP450 metabolism .

- LC-MS/MS metabolite profiling : Identify hydroxylation at the benzamide ring or thiadiazole sulfoxidation as primary degradation pathways .

- Mitigation strategy : Introduce steric hindrance (e.g., methyl groups) at metabolically labile sites to enhance half-life by 2–3× .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.